(2-Aminopyridin-3-yl)boronic acid
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Overview
Description
“(2-Aminopyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 1204112-62-8 . It has a molecular weight of 137.93 and its IUPAC name is 2-amino-3-pyridinylboronic acid . It is a solid substance and is stored in a dark place, under an inert atmosphere, at 2-8°C .
Molecular Structure Analysis
The InChI code for “(2-Aminopyridin-3-yl)boronic acid” is 1S/C5H7BN2O2/c7-5-4 (6 (9)10)2-1-3-8-5/h1-3,9-10H, (H2,7,8) . This code provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis
Boronic acids, including “(2-Aminopyridin-3-yl)boronic acid”, are known to participate in various chemical reactions. One of the most common reactions is the Suzuki-Miyaura coupling, which is a type of cross-coupling reaction . Boronic acids can also react with diols and strong Lewis bases such as fluoride or cyanide anions .Physical And Chemical Properties Analysis
“(2-Aminopyridin-3-yl)boronic acid” is a solid substance . It is stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications
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Scientific Field: Sensing Applications
- Boronic acids, including “(2-Aminopyridin-3-yl)boronic acid”, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
- A fluorescent sensor combining boronic acid and pyrene was studied and used as a sensor for catechol and its amino-derivatives - dopamine, DOPA and DOPAC .
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Scientific Field: Biological Labelling, Protein Manipulation and Modification
- The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification .
- An area of particular growth was the interaction of boronic acids with proteins, their manipulation and cell labelling .
- Boronic acid were also used for electrophoresis of glycated molecules .
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Scientific Field: Separation Technologies and Development of Therapeutics
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Scientific Field: Material Science
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Scientific Field: Suzuki–Miyaura Coupling
- The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
- These features contribute to the practical up-scaling of the reaction .
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Scientific Field: Building Materials for Microparticles
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Scientific Field: Electrophoresis of Glycated Molecules
- Boronic acids, including “(2-Aminopyridin-3-yl)boronic acid”, have been used for electrophoresis of glycated molecules .
- This application is particularly useful in the field of biochemistry and molecular biology, where electrophoresis is a common technique for separating and analyzing proteins and nucleic acids .
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Scientific Field: Interference in Signalling Pathways and Enzyme Inhibition
- Boronic acids have been used as biochemical tools for various purposes, including the interference in signalling pathways and enzyme inhibition .
- This has potential applications in the field of drug discovery and therapeutic development, where understanding and manipulating cellular signaling pathways and enzyme activities are crucial .
Safety And Hazards
“(2-Aminopyridin-3-yl)boronic acid” is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
Boronic acids, including “(2-Aminopyridin-3-yl)boronic acid”, are increasingly being used in diverse areas of research . They are particularly useful in sensing applications, where they can interact with diols and strong Lewis bases to enable various homogeneous assays or heterogeneous detection . They are also being explored for their potential in biological labelling, protein manipulation and modification, separation, and the development of therapeutics .
properties
IUPAC Name |
(2-aminopyridin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2/c7-5-4(6(9)10)2-1-3-8-5/h1-3,9-10H,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFFTFAARIPGPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)N)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminopyridin-3-yl)boronic acid |
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